molecular formula C19H19N B11856030 1-(4-tert-Butylphenyl)isoquinoline CAS No. 525598-48-5

1-(4-tert-Butylphenyl)isoquinoline

Cat. No.: B11856030
CAS No.: 525598-48-5
M. Wt: 261.4 g/mol
InChI Key: XJQOMQRTOSFGFE-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a tert-butyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(tert-Butyl)phenyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of 1-(4-(tert-Butyl)phenyl)isoquinoline may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at the 1- and 3-positions, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimalarial research, isoquinoline derivatives are known to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . In electronic applications, the compound’s unique electronic properties contribute to its effectiveness in devices like OLEDs .

Comparison with Similar Compounds

1-(4-(tert-Butyl)phenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of 1-(4-(tert-Butyl)phenyl)isoquinoline lies in the presence of the tert-butyl group, which influences its steric and electronic properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

525598-48-5

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)isoquinoline

InChI

InChI=1S/C19H19N/c1-19(2,3)16-10-8-15(9-11-16)18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3

InChI Key

XJQOMQRTOSFGFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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